molecular formula C21H28N2OS2 B15192713 Thiourea, N-(4-(3-methylbutoxy)phenyl)-N'-(4-(propylthio)phenyl)- CAS No. 231298-81-0

Thiourea, N-(4-(3-methylbutoxy)phenyl)-N'-(4-(propylthio)phenyl)-

Cat. No.: B15192713
CAS No.: 231298-81-0
M. Wt: 388.6 g/mol
InChI Key: JJBQRLRRMQWYKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Thiourea, N-(4-(3-methylbutoxy)phenyl)-N'-(4-(propylthio)phenyl)- features a thiourea core (-N-C(=S)-N-) substituted with two distinct aromatic groups:

  • N-(4-(3-methylbutoxy)phenyl): A phenyl ring modified with a 3-methylbutoxy group, introducing steric bulk and lipophilicity.

This structural combination distinguishes it from simpler thiourea derivatives.

Properties

CAS No.

231298-81-0

Molecular Formula

C21H28N2OS2

Molecular Weight

388.6 g/mol

IUPAC Name

1-[4-(3-methylbutoxy)phenyl]-3-(4-propylsulfanylphenyl)thiourea

InChI

InChI=1S/C21H28N2OS2/c1-4-15-26-20-11-7-18(8-12-20)23-21(25)22-17-5-9-19(10-6-17)24-14-13-16(2)3/h5-12,16H,4,13-15H2,1-3H3,(H2,22,23,25)

InChI Key

JJBQRLRRMQWYKH-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. For this specific compound, the synthetic route may involve the following steps:

    Preparation of Isothiocyanate: The starting material, 4-(3-methylbutoxy)aniline, is reacted with thiophosgene to form the corresponding isothiocyanate.

    Formation of Thiourea: The isothiocyanate is then reacted with 4-(propylthio)aniline under controlled conditions to form the desired thiourea derivative.

Industrial Production Methods

Industrial production of thiourea derivatives often involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Reactors: Depending on the scale, the reactions can be carried out in batch or continuous reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Thiourea derivatives can undergo various chemical reactions, including:

    Oxidation: Thioureas can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of thioureas can lead to the formation of corresponding amines.

    Substitution: Thioureas can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted thioureas.

Scientific Research Applications

Thiourea derivatives have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.

    Biology: Investigated for their potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Explored for their therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the production of polymers, dyes, and agricultural chemicals.

Mechanism of Action

The mechanism of action of thiourea derivatives often involves interaction with specific molecular targets:

    Enzyme Inhibition: Thioureas can inhibit enzymes by binding to their active sites.

    Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Substituent Variations

Thiourea derivatives vary widely in substituent type, position, and electronic properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name & Source Substituents Key Structural Features Biological Activity/Properties
Target Compound N-(4-(3-methylbutoxy)phenyl), N'-(4-(propylthio)phenyl) Bulky alkoxy and thioether groups; asymmetric substitution Assumed enhanced lipophilicity and stability
Thiocarlide (N,N’-[4-(3-Methylbutoxy)phenyl]thiourea) Both substituents on the same phenyl ring Symmetric substitution; planar thiourea core with intramolecular H-bonds Antitubercular activity
N-(4-Chlorobutanoyl)-N′-phenylthiourea Chlorobutanoyl and phenyl groups Non-planar butanoyl chain; intramolecular H-bonds (O1⋯H2) Anticancer activity (analogous structures)
Compound 8b (EGFR inhibitor) Quinazoline, fluorophenyl substituents Hydrogen bonding with EGFR residues (IC50 = 14.8 nM) Potent EGFR inhibition
N-{4-[(5-cyclohexylamino)...} Thiadiazole and cyclohexylamino groups Substituent-dependent SAR (chloro, allyl enhance activity) 68.42% protection against seizures
Key Observations:

Substituent Position: The target compound’s substituents are on separate phenyl rings, unlike Thiocarlide’s symmetric substitution. This asymmetry may reduce planarity but improve binding flexibility . In contrast, N-(4-Chlorobutanoyl)-N′-phenylthiourea features a non-planar aliphatic chain, which disrupts conjugation but allows intramolecular hydrogen bonding .

Substituent Type: Alkoxy vs. Thioether: The 3-methylbutoxy group (electron-donating) and propylthio (moderately electron-withdrawing) in the target compound may balance lipophilicity and electronic effects, enhancing membrane permeability compared to purely aromatic derivatives .

Biological Activity:

  • Thiocarlide’s antitubercular activity highlights the role of alkoxy groups in targeting microbial pathways .
  • The target compound’s propylthio group may mimic sulfur-containing EGFR inhibitors (e.g., compound 8b), though its bulkier substituents could affect binding affinity .

Electronic and Conformational Effects

  • Bond Lengths and Planarity:
    The thiourea core (C=S, C-N) in the target compound likely exhibits bond lengths similar to derivatives in (C=S: ~1.67 Å; C-N: ~1.33 Å). However, the 3-methylbutoxy group may introduce torsional strain, reducing planarity compared to symmetric derivatives like Thiocarlide .
  • Hydrogen Bonding: Intramolecular H-bonds (e.g., O⋯H-S in ) stabilize conformations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.